molecular formula C5H10ClNO2S B1623754 Methyl (R)-thiazolidine-4-carboxylate hydrochloride CAS No. 65983-36-0

Methyl (R)-thiazolidine-4-carboxylate hydrochloride

Cat. No. B1623754
CAS RN: 65983-36-0
M. Wt: 183.66 g/mol
InChI Key: YEFOSJYXVLNYSL-WCCKRBBISA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. It may also include studying the compound’s stability under various conditions.


Scientific Research Applications

Synthesis Applications

Methyl thiazolidine-4-carboxylate, derived from L-Cysteine hydrochloride and formaldehyde, can be synthesized through a process involving condensation and esterification. This compound undergoes further oxidation to produce thiazole-4-carboxylic acid (Lv Xin-yu, 2012). Additionally, a novel series of methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates have been designed and synthesized, showcasing its versatility in chemical synthesis (Li-xia Zhao et al., 2018).

Biological Activity

Methyl (R)-thiazolidine-4-carboxylate derivatives have shown potential in biological applications. For instance, certain derivatives have exhibited protective effects against plant injuries caused by specific herbicides. These compounds have demonstrated the ability to increase the activity of a target enzyme in maize, inhibited by a herbicide (Li-xia Zhao et al., 2018).

Pharmacological Research

In pharmacological studies, specific thiazolidine-4-carboxylic acids have been evaluated for their effect in protecting against hepatotoxicity in mice. These studies have helped in understanding the metabolic pathways and potential protective mechanisms of these compounds (H. Nagasawa et al., 1984).

Enantioselective Synthesis

The compound plays a significant role in enantioselective synthesis. For instance, it has been used in the synthesis of various alkyl substituted cysteines, demonstrating its importance in creating specific enantiomerically pure compounds (G. Pattenden et al., 1993).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.


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properties

IUPAC Name

methyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOSJYXVLNYSL-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984464
Record name Methyl 1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-thiazolidine-4-carboxylate hydrochloride

CAS RN

65983-36-0
Record name 4-Thiazolidinecarboxylic acid, methyl ester, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65983-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (R)-thiazolidine-4-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065983360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-thiazolidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Diaz, A Gonzalez - Synthetic Communications, 2001 - Taylor & Francis
Treatment of L-cysteine esters and thiazolidine-4-carboxylic esters with an excess of paraformaldehyde in the presence of trifluoroacetic acid provides C 2 -symmetric N,N′-…
Number of citations: 1 www.tandfonline.com

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